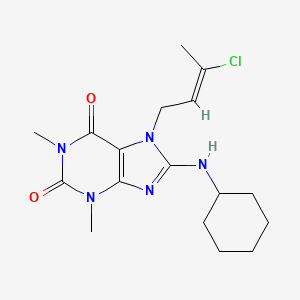

(E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[(E)-3-chlorobut-2-enyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN5O2/c1-11(18)9-10-23-13-14(21(2)17(25)22(3)15(13)24)20-16(23)19-12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3,(H,19,20)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQUJYTMUHQNO-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478252-92-5 | |

| Record name | 7-(3-CL-2-BUTENYL)-8-(CYCLOHEXYLAMINO)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

(E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, with the CAS number 478252-92-5, is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex molecular structure characterized by the presence of a cyclohexylamino group and a chlorobutene moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C17H24ClN5O2 |

| Molecular Weight | 365.86 g/mol |

| CAS Number | 478252-92-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the purine core facilitates binding to adenosine receptors, which play critical roles in numerous physiological processes including inflammation and neurotransmission. The chlorobutene side chain may enhance lipophilicity, allowing better membrane penetration and receptor interaction.

Anticancer Properties

Recent studies have indicated that (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

Anticancer Activity in Breast Cancer Cells :

- Study Design : MCF-7 breast cancer cells were treated with varying concentrations of the compound.

- Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM after 48 hours of treatment.

- : The compound effectively induces apoptosis in breast cancer cells through caspase activation.

-

Antimicrobial Efficacy :

- Study Design : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Findings : The MIC for S. aureus was determined to be 15 µg/mL, while for E. coli it was 20 µg/mL.

- : These results indicate that this compound has significant potential as an antimicrobial agent.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Cellular Mechanisms : Studies suggest that (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may modulate signaling pathways associated with apoptosis and inflammation.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics and moderate metabolic stability, suggesting potential for oral bioavailability.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties. The unique structure of (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suggests potential interactions with cellular pathways involved in cancer progression. Studies on similar compounds have shown that modifications in the purine structure can enhance their ability to inhibit tumor growth.

Antiviral Properties

The compound may also possess antiviral activities. Purines are known to interfere with viral replication processes. The presence of the chlorobutene moiety could enhance binding affinity to viral enzymes or receptors, making it a candidate for further investigation in antiviral drug development .

Neurological Effects

There is emerging evidence suggesting that certain purine derivatives can influence neurological pathways. The cyclohexylamino group may contribute to neuroprotective effects or modulation of neurotransmitter systems, presenting opportunities for applications in treating neurodegenerative diseases.

Comparative Studies

Comparative analysis with structurally similar compounds reveals varying degrees of biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |

| 8-Aminoadenosine | Amino group at position 8 | Antiviral properties |

| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |

The distinct combination of substituents in (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may confer enhanced specificity towards certain biological targets compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : Begin with nucleophilic substitution at the purine C8 position using cyclohexylamine, followed by alkylation at C7 with 3-chlorobut-2-en-1-yl halides. Monitor intermediates via TLC and characterize using melting points, FTIR, and / NMR. Optimize yield by varying solvents (e.g., DMF vs. THF), reaction temperatures (40–80°C), and catalysts (e.g., KCO) . For advanced optimization, apply Design of Experiments (DoE) or Bayesian algorithms to systematically explore parameter spaces (e.g., reactant ratios, time) .

Q. How can the stereochemical configuration (E/Z) of the 3-chlorobut-2-en-1-yl substituent be confirmed?

- Methodological Answer : Use NOESY NMR to detect spatial proximity between the chloro group and adjacent protons. For unambiguous confirmation, grow single crystals and solve the structure via X-ray diffraction. Software like ORTEP-III or Mercury CSD can visualize spatial arrangements and generate ORTEP diagrams .

Q. What are standard protocols for evaluating the biological activity of this compound?

- Methodological Answer : Conduct antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls. For cytotoxicity, use MTT assays on mammalian cell lines. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling networks and verify connectivity. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). If ambiguity persists, crystallize the compound and validate via X-ray crystallography .

Q. What strategies are effective for optimizing regioselectivity in purine functionalization?

- Methodological Answer : Use steric/electronic directing groups (e.g., methyl at N3) to bias reactivity. Screen transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts. Analyze outcomes via HPLC-MS and quantify regioselectivity ratios. Machine learning models trained on analogous purine systems can predict optimal conditions .

Q. How can intermolecular interactions in the crystal lattice influence physicochemical properties?

- Methodological Answer : Employ Mercury CSD’s Materials Module to analyze packing motifs (e.g., π-π stacking, hydrogen bonds). Calculate void volumes to assess solubility correlates. Compare with analogs (e.g., 8-(cyclohexylamino)-purine derivatives) to identify structure-property trends .

Q. What flow-chemistry approaches are suitable for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Design a continuous-flow reactor with precise temperature/pH control. Use micromixers to enhance reagent homogeneity. Monitor in-line via UV-Vis or IR spectroscopy. Compare residence time vs. yield using response surface methodology (RSM) .

Q. How can computational tools aid in predicting metabolic stability or off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.